N-(Benzyloxycarbonyloxy)succinimide
Overview
Description
Mechanism of Action
Target of Action
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily used as a reagent for the carboxybenzyl protection of amines . The primary targets of this compound are the amine groups present in various biochemical entities, particularly amino acids and peptides .
Mode of Action
Cbz-OSu interacts with its targets (amines) by introducing a carboxybenzyl (Cbz) protective group . This protective group shields the amine from unwanted reactions during peptide synthesis, allowing for more precise control over the process .
Biochemical Pathways
The introduction of the Cbz protective group by Cbz-OSu is a key step in the synthesis of various biochemical compounds . For instance, it is used in the synthesis of enantiomers of cyclic methionine analogs . It is also employed in the synthesis of aminoglycoside antibiotics .
Result of Action
The result of Cbz-OSu’s action is the successful protection of amine groups, which allows for the controlled synthesis of complex biochemical compounds . This enables the production of specific compounds with high precision, contributing to advancements in fields such as medicinal chemistry and drug development .
Action Environment
The efficacy and stability of Cbz-OSu can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a dark place under an inert atmosphere . The reaction it facilitates is typically carried out under controlled laboratory conditions to ensure optimal results .
Biochemical Analysis
Biochemical Properties
N-(Benzyloxycarbonyloxy)succinimide is widely employed to protect amino acid residues in peptide synthesis . It interacts with enzymes, proteins, and other biomolecules, primarily serving as a reagent for the selective introduction of the Z-amino protection in amino acids and in aminoglycoside antibiotics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the carboxybenzyl protection of amines . This involves binding interactions with biomolecules, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Benzyloxycarbonyloxy)succinimide can be synthesized by reacting N,N’-disuccinimidyl carbonate with benzyl alcohol in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature in an organic solvent like acetonitrile . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxycarbonyloxy)succinimide primarily undergoes substitution reactions, where the benzyloxycarbonyl group is transferred to an amine . This reaction is crucial in peptide synthesis for the protection of amino groups.
Common Reagents and Conditions
Reagents: Common reagents include amines, triethylamine, and organic solvents like acetonitrile and chloroform
Major Products
The major product of the reaction between this compound and an amine is the corresponding benzyloxycarbonyl-protected amine . This protected amine can then be used in further synthetic steps, particularly in the synthesis of peptides and other complex molecules .
Scientific Research Applications
N-(Benzyloxycarbonyloxy)succinimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N’-Disuccinimidyl carbonate: Used for similar protection reactions but lacks the benzyloxycarbonyl group.
Benzyl chloroformate: Another reagent for introducing the benzyloxycarbonyl group but with different reactivity and handling properties.
Uniqueness
N-(Benzyloxycarbonyloxy)succinimide is unique in its ability to selectively introduce the benzyloxycarbonyl protecting group under mild conditions, making it highly valuable in peptide synthesis and other applications where the protection of amines is crucial .
Properties
IUPAC Name |
benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHDCCLFGOEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157020 | |
Record name | Benzyl succinimido carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-17-8 | |
Record name | N-(Benzyloxycarbonyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl succinimido carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl succinimido carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl succinimido carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-(Benzyloxycarbonyloxy)succinimide in organic synthesis?
A: this compound (Cbz-OSu) is primarily employed as a reagent for introducing the carboxybenzyl (Cbz) protecting group onto amines, particularly in peptide synthesis. [, , ] This protection is crucial for controlling reactivity and directing the formation of desired peptide bonds during synthesis.
Q2: How does the choice of solvent affect the synthesis of N-Carbobenzyloxy-L-alanine using this compound?
A: Research indicates that employing a mixture of 1,4-dioxane and water as the solvent significantly enhances the yield of N-Carbobenzyloxy-L-alanine when using this compound and L-alanine as starting materials. [] This highlights the importance of solvent selection in optimizing reaction conditions for desired products.
Q3: Can you provide an example of a specific synthetic procedure utilizing this compound?
A: In the synthesis of (2S,4S)-4-hydroxyproline, this compound (Cbz-OSu) is reacted with a derivative of (2S,4S)-4-hydroxyproline containing a free amine group. [] This reaction leads to the attachment of the Cbz protecting group to the nitrogen atom, forming a carbamate linkage. This protection step is essential for the subsequent synthetic steps to proceed with high selectivity and yield.
Q4: Are there alternative reagents to this compound for introducing the Cbz protecting group?
A: While this compound is widely used, other reagents like benzyl chloroformate can also introduce the Cbz group. [] The choice between these reagents often depends on the specific substrate and reaction conditions being employed. Factors such as reactivity, selectivity, and ease of purification can influence this decision.
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